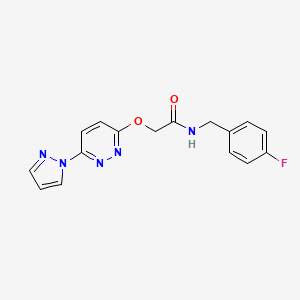

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide is a synthetic molecule that may be of interest due to its potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that could inform the analysis of the target molecule. These compounds are often explored for their potential use in medicinal chemistry, particularly as anticancer agents or fluorescent probes.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that can include the formation of imidazo[1,2-a]pyridines and pyrazolylacetamide derivatives. For instance, the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produces imidazo[1,2-a]pyridine derivatives . Similarly, the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives involves a five-step process using methyl 3-methoxy-5-methylbenzoate as a key intermediate . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the ones studied in the papers is characterized by the presence of multiple rings, including imidazo[1,2-a]pyridine and pyrazine rings. These structures are known for their ability to interact with various biological targets due to the presence of nitrogen atoms that can form hydrogen bonds . The target compound's structure, with a pyrazolylpyridazine moiety, suggests potential for similar interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their heterocyclic framework. For example, the imidazo[1,2-a]pyridine derivatives can act as fluorescent probes for mercury ions, indicating that they can participate in selective binding reactions . The oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form imidazo[1,2-a]pyrazine derivatives demonstrates the potential for structural modification through oxidation reactions . These reactions could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often determined by their molecular structure. The presence of aromatic systems and heteroatoms can lead to significant absorption and emission properties, making some of these compounds suitable as fluorogenic dyes . The anticancer activity of certain pyrazolylacetamide derivatives has been tested, with some compounds showing appreciable cancer cell growth inhibition . These properties are crucial when considering the application of the compound in biological systems.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research has demonstrated the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, showcasing the effect of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting potential applications in developing antioxidant agents and exploring metal-organic frameworks for various purposes including catalysis and material science (Chkirate et al., 2019).

Anti-Lung Cancer Activity

Another study focused on novel fluoro substituted benzo[b]pyran derivatives, highlighting their anti-lung cancer activity. This indicates the potential of similar fluorinated compounds in therapeutic applications, particularly in designing new anticancer agents (Hammam et al., 2005).

Heterocyclic Compound Synthesis

Research on the preparation of pyrazolo[3,4-d]-pyrimidines from pyrazole-o-aminonitriles points to a keen interest in synthesizing heterocyclic compounds with potential chemical and pharmacological activities. These activities might include applications in drug development, especially for conditions that benefit from the modulation of pyrazole and pyrimidine-based structures (Al-Afaleq & Abubshait, 2001).

Anti-inflammatory Activity

The synthesis of N-(3-chloro-4-fluorophenyl) derivatives and their evaluation for anti-inflammatory activity demonstrate the relevance of substituting pyrazole rings for medical applications. Such compounds could serve as lead molecules in the development of new anti-inflammatory drugs, showcasing the potential of incorporating fluorine atoms and pyrazole motifs into bioactive molecules (Sunder & Maleraju, 2013).

Spectroscopic and Quantum Mechanical Studies

Studies on benzothiazolinone acetamide analogs through spectroscopic, quantum mechanical analyses, and their photovoltaic efficiency modeling highlight the multifaceted applications of these compounds. This includes their use in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and potential in molecular electronics. The exploration of NLO (Non-Linear Optical) activity further suggests applications in materials science and optoelectronics (Mary et al., 2020).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2/c17-13-4-2-12(3-5-13)10-18-15(23)11-24-16-7-6-14(20-21-16)22-9-1-8-19-22/h1-9H,10-11H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMGTRCWMGGSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2502512.png)

![5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502513.png)

![4-Chlorobenzyl {6-[4-(3-chlorophenyl)piperazino]-2-phenyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2502514.png)

![Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate](/img/structure/B2502518.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2502523.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2502526.png)

![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)